Lesogaberan

Catalog No.
S532812
CAS No.
344413-67-8
M.F
C3H8FNO2P+
M. Wt
140.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lesogaberan

CAS Number

344413-67-8

Product Name

Lesogaberan

IUPAC Name

[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium

Molecular Formula

C3H8FNO2P+

Molecular Weight

140.07 g/mol

InChI

InChI=1S/C3H7FNO2P/c4-3(1-5)2-8(6)7/h3H,1-2,5H2/p+1/t3-/m1/s1

InChI Key

LJNUIEQATDYXJH-GSVOUGTGSA-N

SMILES

C(C(C[P+](=O)O)F)N

Solubility

Soluble in DMSO, not in water

Synonyms

AZD 3355, AZD-3355, AZD3355, lesogaberan

Canonical SMILES

C(C(C[P+](=O)O)F)N

Isomeric SMILES

C([C@H](C[P+](=O)O)F)N

Description

The exact mass of the compound Lesogaberan is 141.0355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.4

Exact Mass

141.0355

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4D6Q6HGC7Z

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Gastrointestinal Agents

Pictograms

Irritant

Irritant

Other CAS

344413-67-8

Wikipedia

Lesogaberan

Dates

Modify: 2023-07-15
1: Miner PB Jr, Silberg DG, Ruth M, Miller F, Pandolfino J. Dose-dependent effects of lesogaberan on reflux measures in patients with refractory gastroesophageal reflux disease: a randomized, placebo-controlled study. BMC Gastroenterol. 2014 Nov 18;14:188. doi: 10.1186/1471-230X-14-188. PubMed PMID: 25407279; PubMed Central PMCID: PMC4289246.
2: Holmberg AA, Ekdahl A, Weidolf L. Systemic exposure to the metabolites of lesogaberan in humans and animals: a case study of metabolites in safety testing. Drug Metab Dispos. 2014 Jun;42(6):1016-21. doi: 10.1124/dmd.113.056614. Epub 2014 Mar 21. PubMed PMID: 24658456.
3: Dunér K, Bottner P, Norlén AK. Development of analytical methods for the quantification of metabolites of lesogaberan in a MIST investigation. Biomed Chromatogr. 2014 Mar;28(3):362-8. doi: 10.1002/bmc.3029. Epub 2013 Sep 5. PubMed PMID: 24037996.
4: Ekdahl A, Aurell-Holmberg A, Castagnoli N Jr. Identification of the metabolites of lesogaberan using linear trap quadrupole orbitrap mass spectrometry and hydrophilic interaction liquid chromatography. Xenobiotica. 2013 May;43(5):461-7. doi: 10.3109/00498254.2012.725486. Epub 2012 Oct 3. PubMed PMID: 23030741.
5: Canning BJ, Mori N, Lehmann A. Antitussive effects of the peripherally restricted GABAB receptor agonist lesogaberan in guinea pigs: comparison to baclofen and other GABAB receptor-selective agonists. Cough. 2012 Oct 1;8(1):7. doi: 10.1186/1745-9974-8-7. PubMed PMID: 23025757; PubMed Central PMCID: PMC3520872.
6: Shaheen NJ, Denison H, Björck K, Karlsson M, Silberg DG. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial. Gut. 2013 Sep;62(9):1248-55. doi: 10.1136/gutjnl-2012-302737. Epub 2012 Jun 23. PubMed PMID: 22730470.
7: Fransson B, Silberg DG, Niazi M, Miller F, Ruth M, Holmberg AA. Effect of food on the bioavailability of lesogaberan given as an oral solution or as modified-release capsules in healthy male volunteers. Int J Clin Pharmacol Ther. 2012 Apr;50(4):307-14. PubMed PMID: 22456303.
8: Boeckxstaens GE, Denison H, Jensen JM, Lehmann A, Ruth M. Translational gastrointestinal pharmacology in the 21st century: 'the lesogaberan story'. Curr Opin Pharmacol. 2011 Dec;11(6):630-3. doi: 10.1016/j.coph.2011.10.011. Epub 2011 Oct 27. Review. PubMed PMID: 22036168.
9: Niazi M, Skrtic S, Ruth M, Holmberg AA. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor. Drugs R D. 2011;11(1):77-83. doi: 10.2165/11590310-000000000-00000. PubMed PMID: 21410297; PubMed Central PMCID: PMC3585951.
10: Boeckxstaens GE, Beaumont H, Hatlebakk JG, Silberg DG, Björck K, Karlsson M, Denison H. A novel reflux inhibitor lesogaberan (AZD3355) as add-on treatment in patients with GORD with persistent reflux symptoms despite proton pump inhibitor therapy: a randomised placebo-controlled trial. Gut. 2011 Sep;60(9):1182-8. doi: 10.1136/gut.2010.235630. Epub 2011 Mar 14. PubMed PMID: 21402616.
11: Niazi M, Silberg DG, Miller F, Ruth M, Holmberg AA. Evaluation of the pharmacokinetic interaction between lesogaberan (AZD3355) and esomeprazole in healthy subjects. Drugs R D. 2010;10(4):243-51. doi: 10.2165/11588180-000000000-00000. PubMed PMID: 21171670; PubMed Central PMCID: PMC3586101.
12: Falk GW. Inhibition of transient lower esophageal sphincter relaxation in GERD: will lesogaberan advance the field? Gastroenterology. 2010 Aug;139(2):377-9. doi: 10.1053/j.gastro.2010.06.028. Epub 2010 Jun 23. PubMed PMID: 20600061.
13: Boeckxstaens GE, Beaumont H, Mertens V, Denison H, Ruth M, Adler J, Silberg DG, Sifrim D. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease. Gastroenterology. 2010 Aug;139(2):409-17. doi: 10.1053/j.gastro.2010.04.051. Epub 2010 May 5. PubMed PMID: 20451523.
14: Boeckxstaens GE, Rydholm H, Lei A, Adler J, Ruth M. Effect of lesogaberan, a novel GABA(B)-receptor agonist, on transient lower oesophageal sphincter relaxations in male subjects. Aliment Pharmacol Ther. 2010 Jun;31(11):1208-17. doi: 10.1111/j.1365-2036.2010.04283.x. Epub 2010 Mar 4. PubMed PMID: 20222915.
15: Brändén L, Fredriksson A, Harring E, Jensen J, Lehmann A. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs. Eur J Pharmacol. 2010 May 25;634(1-3):138-41. doi: 10.1016/j.ejphar.2010.02.015. Epub 2010 Feb 20. PubMed PMID: 20176012.
16: Bredenoord AJ. Lesogaberan, a GABA(B) agonist for the potential treatment of gastroesophageal reflux disease. IDrugs. 2009 Sep;12(9):576-84. PubMed PMID: 19697277.

Explore Compound Types